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molecular formula C11H14O3 B3275712 Benzenepropanoic acid, 3-(hydroxymethyl)-, methyl ester CAS No. 62876-43-1

Benzenepropanoic acid, 3-(hydroxymethyl)-, methyl ester

Cat. No. B3275712
M. Wt: 194.23 g/mol
InChI Key: ROOBRIVWRSZZNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07732443B2

Procedure details

(Ph3P)3RhCl (11.5 mg, 0.012 mmol) was added to a solution of 17 (25 mg, 0.13 mmol) in 0.400 mL ethanol. The reaction was stirred under 1 atm H2 balloon for 20 h and then was filtered through Celite. Evaporation to dryness and purification by flash chromatography on silica gel (30% ethyl acetate/hexanes) gave compound 18 (21 mg, 82%).
[Compound]
Name
(Ph3P)3RhCl
Quantity
11.5 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mg
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
solvent
Reaction Step One
Yield
82%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:14])/[CH:4]=[CH:5]/[C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([CH2:12][OH:13])[CH:7]=1>C(O)C>[CH3:1][O:2][C:3](=[O:14])[CH2:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([CH2:12][OH:13])[CH:7]=1

Inputs

Step One
Name
(Ph3P)3RhCl
Quantity
11.5 mg
Type
reactant
Smiles
Name
Quantity
25 mg
Type
reactant
Smiles
COC(\C=C\C1=CC(=CC=C1)CO)=O
Name
Quantity
0.4 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred under 1 atm H2 balloon for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered through Celite
CUSTOM
Type
CUSTOM
Details
Evaporation
CUSTOM
Type
CUSTOM
Details
to dryness and purification by flash chromatography on silica gel (30% ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
COC(CCC1=CC(=CC=C1)CO)=O
Measurements
Type Value Analysis
AMOUNT: MASS 21 mg
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 83.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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